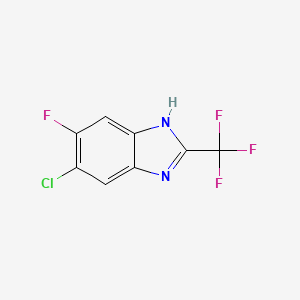

Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

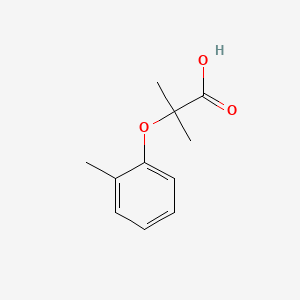

“Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-” is a type of benzimidazole derivative . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They are of wide interest because of their diverse biological and clinical applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

The molecular structure of “Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-” is represented by the formula C8H4ClF3N2 .Chemical Reactions Analysis

Benzimidazole derivatives are known to neutralize acids in exothermic reactions to form salts plus water . They may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .科学的研究の応用

1. Synthesis of Fluorinated Heterocyclic Compounds

A series of derivatives of 6-chloro-5-fluoro-2-styryl-1H-benzo[d]imidazole and 5-fluoro-2-methylN-phenyl-1H-benzo[d]imidazol-6-amine were synthesized. These compounds were screened for antibacterial and anti-inflammatory activity, demonstrating moderate effects in these areas. This indicates the potential of 6-chloro-5-fluoro-2-(trifluoromethyl) benzimidazole derivatives in the field of medicinal chemistry, particularly for their antimicrobial and anti-inflammatory properties (Binoy et al., 2021).

2. Antiviral Properties

4,6-difluorobenzimidazoles, with various groups substituted at the 5-position, showed significant antiherpes activity against the herpes simplex virus type 1 (HSV-1) without notable cytotoxicity. This suggests that benzimidazole derivatives can be promising agents in antiviral therapy, particularly against herpes viruses (Kharitonova et al., 2015).

3. Chemoenzymatic Synthesis and Antiviral Activity

Benzimidazoles containing different substituents demonstrated selective antiherpes activity, highlighting their potential as selective agents in antiviral therapy. The study emphasizes the role of chemoenzymatic synthesis in creating novel benzimidazole derivatives with specific biological activities (Kharitonova et al., 2016).

4. Interaction with DNA and Antibacterial Properties

Benzimidazole derivatives showed the ability to intercalate into DNA, forming complexes that might block DNA replication, thereby exerting antimicrobial activity. This points to their potential use in antibacterial therapies, especially against drug-resistant strains (Zhang et al., 2014).

5. Synthesis of Fluorosugar Analogues of Benzimidazole

Fluorinated benzimidazole nucleosides were synthesized as antivirals with potentially increased stability of the glycosidic bond, indicating the importance of structural modification in enhancing the therapeutic potential and stability of drug molecules (Gudmundsson et al., 2000).

6. Antihistaminic Activity of Benzimidazole Derivatives

Benzimidazole derivatives were synthesized and screened for antihistaminic activity, highlighting their potential in treating allergic diseases due to their low toxicity and effectiveness (Gadhave et al., 2012).

Safety And Hazards

将来の方向性

Benzimidazole derivatives, including “Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-”, continue to be of interest in medicinal chemistry due to their diverse biological and clinical applications . Future research may focus on the synthesis of new benzimidazole derivatives and the exploration of their potential therapeutic uses .

特性

IUPAC Name |

5-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLCGSNWJZYZLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)N=C(N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237658 |

Source

|

| Record name | Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |

CAS RN |

89426-96-0 |

Source

|

| Record name | Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

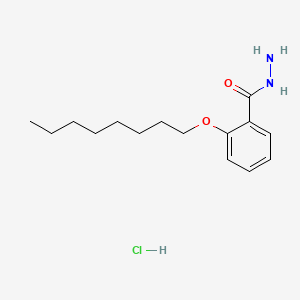

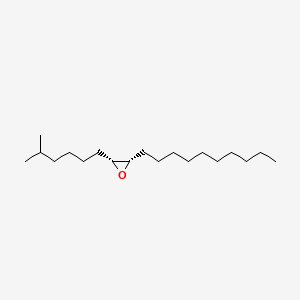

![Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1345986.png)

![4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B1345993.png)

![5-[3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine](/img/structure/B1345995.png)